2-Azidoacetonitrile
Overview
Description
Mechanism of Action
Mode of Action
The mode of action of 2-Azidoacetonitrile involves its decomposition. Both thermal and photochemical decompositions of this compound have been studied . The first step of both types of decompositions is N2 elimination and formation of closed shell singlet nitrene . This nitrene then tends to rapidly rearrange into formimidoyl cyanide (HNCHCN) .
Result of Action
The result of this compound’s action is the formation of formimidoyl cyanide (HNCHCN) through a series of decompositions and rearrangements . This suggests that the compound may have significant molecular and cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s decomposition is sensitive to temperature .
Biochemical Analysis
Biochemical Properties
This process involves a Cs2CO3-catalyzed azide–acetonitrile [3 + 2]-cycloaddition
Molecular Mechanism
The molecular mechanism of 2-Azidoacetonitrile involves a Cs2CO3-catalyzed azide–acetonitrile [3 + 2]-cycloaddition . This reaction results in the formation of 5-amino-1,2,3-triazoles
Temporal Effects in Laboratory Settings
Given its instability and sensitivity to heat , it’s likely that the compound’s effects could change over time due to degradation
Dosage Effects in Animal Models
There is currently no available information on the effects of this compound at different dosages in animal models. Given its reactivity and potential toxicity , it’s crucial to conduct such studies under controlled conditions to ensure the safety of the animals involved.
Metabolic Pathways
The compound can participate in reactions that result in the formation of 5-amino-1,2,3-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azidoacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of acetonitrile with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile itself. The reaction typically requires heating to facilitate the formation of the azide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in managing the exothermic nature of the reaction and the sensitivity of the compound to heat and impact .
Chemical Reactions Analysis
Types of Reactions
2-Azidoacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Alkynes in the presence of copper(I) catalysts for the Huisgen cycloaddition.
Major Products Formed
Primary Amines: Formed through reduction reactions.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
2-Azidoacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: An organic compound with the formula H2N-CH2-CN, known for its instability at room temperature.
2,2’-Azobis(2-methylbutyronitrile): Used as an initiator in radical polymerizations.
1,1’-Azobis(cyclohexanecarbonitrile): Another azo compound used in radical reactions.
Uniqueness
2-Azidoacetonitrile is unique due to its azide group, which imparts high reactivity and versatility in organic synthesis. Its ability to participate in a wide range of reactions, including nucleophilic substitution, reduction, and cycloaddition, makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-azidoacetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4/c3-1-2-5-6-4/h2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUAUNWBTJIQRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394262 | |
Record name | 2-azidoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57707-64-9 | |
Record name | NSC176004 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-azidoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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